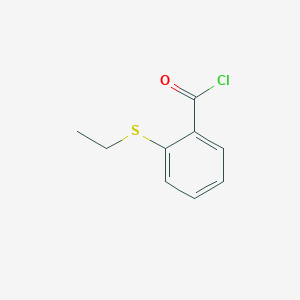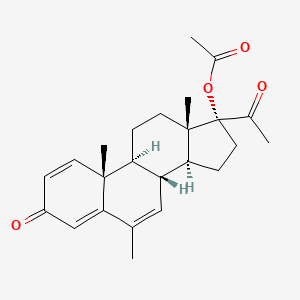
1-Dehydromegesterol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dehydromegesterol acetate is a synthetic steroidal compound structurally related to megestrol acetate. It is characterized by the presence of a double bond between carbons 6 and 7, which distinguishes it from megestrol acetate . This compound is known for its progestogenic activity and has been studied for various pharmacological applications.
Métodos De Preparación
The synthesis of 1-Dehydromegesterol acetate typically involves the use of 6-ketone group 17a acetoxyl groups progesterone as a starting material . The process includes dissolving the raw material in an organic solvent and performing a catalytic reaction with triethyl orthoformate and glycol acid to obtain double Betamethasone Ketal structures. These structures are then subjected to a Grignard reaction with RMgBr, followed by hydrolysis and deprotection under strong acid conditions. The final product is purified through recrystallization and activated carbon decolorizing . This method is efficient and environmentally friendly, making it suitable for industrial production.
Análisis De Reacciones Químicas
1-Dehydromegesterol acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
Hydrolysis: This reaction involves breaking down the ester bond in the presence of water and an acid or base catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-Dehydromegesterol acetate has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Industry: The compound is used in the production of pharmaceuticals and as a research chemical.
Mecanismo De Acción
The mechanism of action of 1-Dehydromegesterol acetate involves its interaction with progesterone receptors. As a progestin, it mimics the effects of natural progesterone by binding to these receptors and modulating gene expression. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of pregnancy . The compound also exhibits antigonadotropic effects by suppressing the release of luteinizing hormone from the pituitary gland .
Comparación Con Compuestos Similares
1-Dehydromegesterol acetate is similar to other progestins such as medroxyprogesterone acetate, chlormadinone acetate, and cyproterone acetate . it is unique due to the presence of the double bond between carbons 6 and 7, which influences its pharmacological properties. Compared to these compounds, this compound may exhibit different binding affinities and potencies at progesterone receptors, leading to distinct clinical effects .
Similar Compounds
- Medroxyprogesterone acetate
- Chlormadinone acetate
- Cyproterone acetate
- Norethindrone
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVYECGPYJCJR-GQFGMJRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
982-89-8 |
Source


|
| Record name | 1-Dehydromegesterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DEHYDROMEGESTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97Y3D0E49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
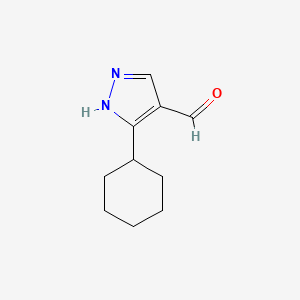
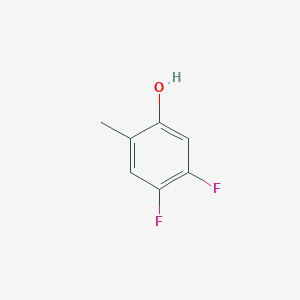
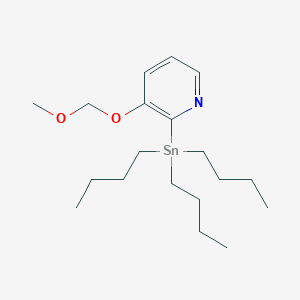
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
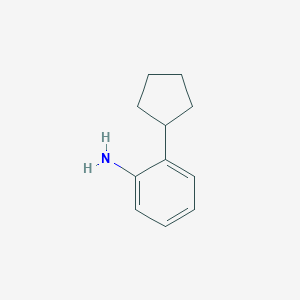
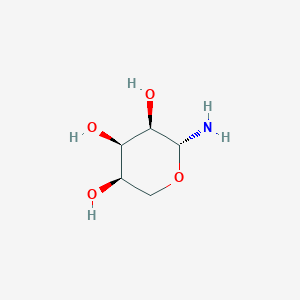
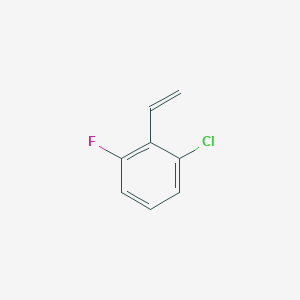
![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)

![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
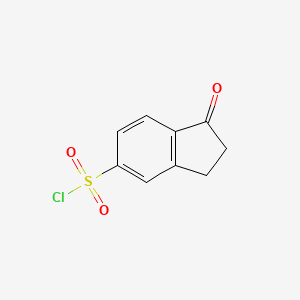
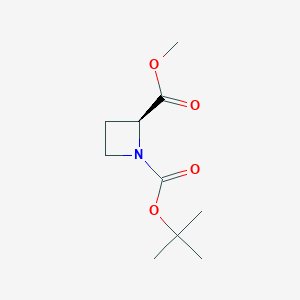
![2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile](/img/structure/B1354880.png)
